
Deoxy Blebbistatin
Übersicht
Beschreibung
Deoxy Blebbistatin (CAS: 856925-72-9) is a derivative of the well-characterized myosin II inhibitor Blebbistatin. It specifically targets the ATPase activity of myosin II, a motor protein critical for cellular processes such as cytokinesis, migration, and cytoskeletal dynamics . Structurally, this compound retains the core 4H-pyrrolo[2,3-b]quinolin-4-one framework of Blebbistatin but lacks hydroxyl or nitro functional groups present in other analogs like para-nitroblebbistatin . This modification may influence its binding affinity, solubility, or photostability. This compound is widely used to dissect myosin II-dependent mechanisms in cell biology, particularly in studies requiring minimal interference with ion channels or metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Blebbistatin involves the chemical modification of the tricyclic core of Blebbistatin. The process typically includes:
Starting Material: Blebbistatin.
Chemical Modification: Introduction of deoxy groups to the Blebbistatin structure.
Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions using industrial reactors.
Purification: Techniques such as crystallization and chromatography are used to purify the compound.
Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Deoxy Blebbistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Research Applications
Deoxy blebbistatin has been utilized in a variety of research contexts:
- Cardiac Research : It is particularly useful in cardiac studies to reduce motion artifacts during optical mapping. By inhibiting myosin II, researchers can obtain clearer images of cardiac electrical activity without interference from muscle contractions .
- Cell Motility Studies : The compound is employed to investigate cell migration and invasion processes. Inhibiting myosin II allows researchers to dissect the mechanics of cell movement, which is critical for understanding cancer metastasis and wound healing .
- Neuroscience : this compound promotes neurite outgrowth in neuronal cells, making it a valuable tool for studying neuronal development and regeneration .
- Intracellular Dynamics : Recent studies have shown that this compound influences intracellular calcium dynamics by altering the mechanical work performed by myosin II. This has implications for understanding calcium signaling in various cell types, including T cells and other immune cells .
Advantages Over Blebbistatin
The development of this compound addresses several limitations associated with the original compound:
- Improved Solubility : this compound exhibits enhanced solubility compared to blebbistatin, facilitating its use in aqueous environments essential for biological experiments .
- Reduced Cytotoxicity : The derivative has been shown to have lower cytotoxic effects, making it safer for use in live-cell imaging and long-term experiments .
- Photostability : Unlike blebbistatin, which can degrade under light exposure, this compound maintains stability during fluorescence imaging, allowing for more reliable data collection .
Case Studies
Wirkmechanismus
Deoxy Blebbistatin inhibits myosin ATPase activity, thereby affecting acto-myosin based motility. It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin-detached conformation . This inhibition relaxes the acto-myosin myofilaments, leading to various biological effects such as inhibition of cell contraction and cytokinesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Myosin II Inhibitors
Blebbistatin
- Mechanism : Inhibits myosin II by binding to the actin-binding cleft and stabilizing the myosin head in a pre-power-stroke state, blocking ATPase activity .
- Potency : IC₅₀ of 1.12 μM for basal ATPase inhibition in cardiac myosin .
- Applications : Antiviral activity (e.g., EqHV-8, PRRSV), neuroprotection, and optical mapping due to minimal electrophysiological interference .
- Limitations : Photolabile under UV light, requiring dark conditions for stable use .
Comparison with Deoxy Blebbistatin: While this compound shares the core inhibitory mechanism, its structural differences may enhance stability or alter binding kinetics.
Para-Nitroblebbistatin
- Mechanism : A nitro-substituted analog with similar myosin II inhibition but reduced potency (IC₅₀ = 2.37 μM) .
- Advantages : Improved photostability compared to Blebbistatin, making it suitable for fluorescence microscopy .
- Applications : Used in studies requiring prolonged imaging without UV-induced degradation .
Its solubility profile in aqueous solutions (e.g., with albumin) may differ due to structural modifications .
Mavacamten
- Mechanism : Binds a distinct site on myosin II, stabilizing the super-relaxed state (SRX) rather than the pre-power-stroke state .
- Potency : Higher potency (IC₅₀ = 0.63 μM) than Blebbistatin in cardiac myosin ATPase inhibition .
- Applications : FDA-approved for hypertrophic cardiomyopathy (HCM); modulates contractility without affecting cytoskeletal dynamics .
Comparison with this compound :
Unlike this compound, Mavacamten’s SRX stabilization reduces cardiac output without disrupting cell migration or cytokinesis. This makes Mavacamten clinically relevant for HCM, whereas this compound remains a research tool .
Aficamten
- Mechanism : Shares a binding pocket with Blebbistatin but induces distinct conformational changes in the myosin 267–271 loop .
- Applications : Emerging therapeutic for HCM, with ongoing clinical trials .
EMD 57033
- Mechanism : Activates myosin ATPase, contrasting with this compound’s inhibitory role .
- Functional Impact : Increases contractility but disrupts myofibril organization, similar to Blebbistatin’s structural effects .
Comparison with this compound :
EMD 57033 serves as a functional antagonist, highlighting the bidirectional modulation possible in myosin-targeted pharmacology .
Data Table: Key Parameters of Myosin II Inhibitors
Compound | IC₅₀ (μM) | Binding Site | Key Applications | Advantages | Limitations |
---|---|---|---|---|---|
This compound | N/A* | Actin-binding cleft | Cell motility, cytokinesis studies | Potential stability improvements | Limited direct comparative data |
Blebbistatin | 1.12 | Actin-binding cleft | Antiviral, optical mapping | Well-characterized | Photolabile |
Para-Nitroblebbistatin | 2.37 | Actin-binding cleft | Long-duration imaging | Photostable | Lower potency |
Mavacamten | 0.63 | SRX stabilization site | Hypertrophic cardiomyopathy | High potency, clinical use | Not for cytoskeletal studies |
Aficamten | ~0.5–1.0* | Blebbistatin-adjacent site | HCM therapy | Selective conformation changes | Early-stage clinical data |
*Data inferred from structural analogs or indirect evidence .
Research Findings and Contradictions
- Antiviral Activity : Blebbistatin inhibits EqHV-8 entry by 50–70% at 20 μM, but this compound’s efficacy remains untested .
- Neuroprotection: Blebbistatin rescues neurite growth in vincristine-treated neurons, but AZD7762 (a non-myosin inhibitor) fails, underscoring mechanism specificity .
- Structural Effects : Both Blebbistatin and EMD 57033 reduce myofibril coupling, but only Blebbistatin spares calcium transients, suggesting divergent pathways .
Biologische Aktivität
Deoxy Blebbistatin is a potent derivative of Blebbistatin, primarily recognized for its role as a selective inhibitor of myosin II ATPase activity. This compound has garnered significant attention in the field of cellular biology due to its diverse biological effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and implications in various research contexts.
Overview
This compound (CAS Number: 856925-72-9) is utilized extensively in research to explore myosin II functions, particularly in cell motility, cytokinesis, and neurite outgrowth. Its ability to inhibit myosin II makes it a valuable tool for studying processes that depend on actomyosin dynamics.
Target and Mode of Action
this compound binds to myosin II, inhibiting its ATPase activity. This interaction occurs between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin-detached conformation. The inhibition leads to relaxation of acto-myosin filaments, resulting in decreased contractility in muscle cells and altered cellular motility .
Biochemical Pathways
The inhibition of myosin II ATPase activity by this compound results in:
- Reduction of actin stress fibers : This decreases the structural integrity associated with cell adhesion.
- Alteration of focal adhesions : Changes in adherens junctions impact cellular signaling and communication pathways .
Cellular Effects
This compound's influence on cellular behavior has been documented through various studies:
- Cell Morphology : Treatment with this compound induces dose-dependent changes in cell shape and structure. Cells exhibit reduced stress fiber formation and altered adhesion properties .
- Cytokinesis Inhibition : The compound disrupts cytokinesis, leading to multinucleated cells under certain conditions .
- Neurite Outgrowth Promotion : In neuronal cells, this compound has been shown to enhance neurite outgrowth, suggesting its potential role in neuroregeneration .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties due to chemical modifications that enhance its absorption, distribution, metabolism, and excretion (ADME) characteristics. These modifications allow for improved isoform specificity and reduced toxicity compared to its parent compound, Blebbistatin .
Case Studies and Research Findings
Several studies have explored the effects of this compound across different biological contexts:
- Impact on Calcium Dynamics : Research demonstrated that inhibiting myosin II with this compound altered intracellular calcium dynamics in T cells, leading to increased heterogeneity in calcium-rich features within cells. This suggests a critical role for myosin II in regulating calcium signaling pathways .
- Animal Model Studies : In models of detrusor overactivity induced by retinyl acetate, this compound was evaluated for its therapeutic potential. Results indicated significant changes in bladder function parameters, highlighting its relevance in treating muscle-related disorders.
Summary Table of Biological Effects
Eigenschaften
CAS-Nummer |
856925-72-9 |
---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
InChI-Schlüssel |
RBHOGGBFJPVUJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4 |
Synonyme |
1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.